molecular formula C14H16ClN3O2S B3753919 4-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide

4-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B3753919
M. Wt: 325.8 g/mol
InChI Key: NRCHWPMCCJAIOG-UHFFFAOYSA-N
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Description

4-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide is a synthetic organic compound characterized by the presence of a chlorophenoxy group, a thiadiazole ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide under basic conditions to form 5-ethyl-1,3,4-thiadiazole-2-thiol.

    Chlorophenoxy Intermediate: The 4-chlorophenoxy group can be introduced by reacting 4-chlorophenol with an appropriate alkylating agent, such as 1-bromobutane, to form 4-(4-chlorophenoxy)butane.

    Coupling Reaction: The final step involves coupling the thiadiazole intermediate with the chlorophenoxy intermediate under amide-forming conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the butanamide moiety, potentially converting it to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit bioactivity, such as antimicrobial or antifungal properties, due to the presence of the thiadiazole ring, which is known for its biological activity.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the chlorophenoxy and thiadiazole groups suggests possible applications in the development of drugs targeting specific enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural features.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The thiadiazole ring could play a crucial role in binding to these targets, while the chlorophenoxy group might enhance the compound’s lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide: Lacks the ethyl group on the thiadiazole ring.

    4-(4-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide: Contains a methyl group instead of an ethyl group on the thiadiazole ring.

    4-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide: Contains a phenyl group instead of an ethyl group on the thiadiazole ring.

Uniqueness

The presence of the ethyl group on the thiadiazole ring in 4-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide distinguishes it from similar compounds. This structural variation can influence the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity, making it unique in its class.

Properties

IUPAC Name

4-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c1-2-13-17-18-14(21-13)16-12(19)4-3-9-20-11-7-5-10(15)6-8-11/h5-8H,2-4,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCHWPMCCJAIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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